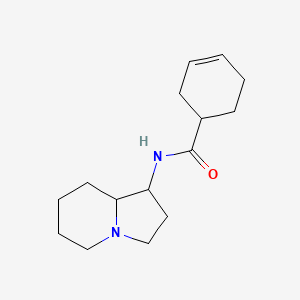
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide, also known as OI-1, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. OI-1 is a cyclic amide that has a unique structure, which makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide is not fully understood, but it is believed to act on the brain's neurotransmitter systems. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognitive function. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide has also been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide has been shown to have several biochemical and physiological effects. In animal studies, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide has been shown to enhance memory and cognitive function, reduce anxiety and stress, and have an anti-inflammatory effect. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide has also been shown to have a positive effect on cardiovascular function, reducing blood pressure and improving blood flow.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide is its unique structure, which makes it a promising candidate for drug development. N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide has also been shown to have a low toxicity profile, making it a safer option for use in lab experiments. However, the synthesis of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide is a challenging process, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide. One area of interest is the potential use of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of research is the development of new synthetic methods for the production of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide, which could make it more readily available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide and its potential therapeutic applications in other areas of medicine.
Synthesis Methods
The synthesis of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide involves a multistep process that includes the condensation of an aldehyde with an amine, followed by a cyclization reaction. The final step involves the introduction of a furan ring to the cyclic amide. The synthesis of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide is a challenging process that requires specialized skills and equipment.
Scientific Research Applications
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the major areas of research has been in the field of neuroscience, where N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide has been shown to have a positive effect on memory and cognitive function. Other areas of research include cancer, cardiovascular disease, and inflammation.
properties
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-11(6-9-18-10)14(17)15-12-5-8-16-7-3-2-4-13(12)16/h6,9,12-13H,2-5,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYFZTCRZMSXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCN3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)




![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)






